5-(ethylsulfonyl)-1-methyl-1H-tetrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H8N4O2S |
|---|---|
Molecular Weight |
176.2 g/mol |
IUPAC Name |
5-ethylsulfonyl-1-methyltetrazole |
InChI |
InChI=1S/C4H8N4O2S/c1-3-11(9,10)4-5-6-7-8(4)2/h3H2,1-2H3 |
InChI Key |
YVTCNDZZOZJPRU-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NN=NN1C |
Canonical SMILES |
CCS(=O)(=O)C1=NN=NN1C |
Origin of Product |
United States |
Chemical Transformations and Mechanistic Organic Chemistry of 5 Ethylsulfonyl 1 Methyl 1h Tetrazole
Reactivity of the Sulfonyl Group within the Tetrazole Framework
The ethylsulfonyl moiety attached to the carbon atom of the tetrazole ring is the primary center of reactivity in 5-(ethylsulfonyl)-1-methyl-1H-tetrazole. This group's strong electron-withdrawing nature and its ability to function as a competent leaving group dominate the chemical transformations of the molecule.
Nucleophilic Substitution Reactions Involving the Sulfonyl Group as a Leaving Group
The C5 carbon of the tetrazole ring, bonded to the ethylsulfonyl group, is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the sulfonyl group and the nitrogen atoms of the heterocyclic ring. Consequently, this position is susceptible to attack by a wide range of nucleophiles, resulting in the displacement of the ethylsulfonyl group. The sulfonyl group is an excellent leaving group because its conjugate acid, ethanesulfinic acid, is moderately acidic, meaning the corresponding ethylsulfinate anion is a stable species.
This reactivity is famously exploited in the Julia-Kocienski olefination, a key reaction in modern organic synthesis for constructing carbon-carbon double bonds. nih.gov In this reaction, the tetrazolyl sulfone acts as the electrophilic partner. Deprotonation of the carbon atom adjacent to the sulfonyl group is not the intended pathway here; rather, the entire sulfonyltetrazole moiety is a leaving group in the key step of the olefination. More broadly, the ethylsulfonyl group can be displaced by various nucleophiles in SNAr (Nucleophilic Aromatic Substitution) type reactions.
Table 1: Examples of Nucleophiles Used in Substitution Reactions with this compound.The scope of this transformation is broad, making this compound a versatile building block for introducing the 1-methyl-1H-tetrazol-5-yl moiety into various molecular scaffolds. The reaction conditions can often be milder than those required for displacing less reactive leaving groups like halides from the tetrazole ring. lookchem.com
Reactivity of the 1-Methyl-1H-tetrazole Ring System
While the sulfonyl group is the most reactive site, the tetrazole ring itself possesses distinct chemical properties that influence its behavior in chemical reactions.
Electrophilic and Nucleophilic Reactions at the Tetrazole Core
Nucleophilic Reactions: The 1-methyl-1H-tetrazole ring is an electron-rich π-system containing four nitrogen atoms, making it generally resistant to nucleophilic attack on the ring atoms themselves. Such reactions are uncommon unless the ring is activated by exceptionally strong electron-withdrawing groups, as is the case at the C5 position discussed previously. The nitrogen atoms, with their lone pairs of electrons, are the primary sites of nucleophilic character. nih.gov
Electrophilic Reactions: In contrast to its resistance to nucleophiles, the tetrazole ring readily reacts with electrophiles at its nitrogen atoms. While the N1 position is already occupied by a methyl group, the remaining sp²-hybridized nitrogen atoms (N2, N3, and N4) are nucleophilic and can be targeted by electrophiles such as alkylating agents or protons. Further alkylation of 1,5-disubstituted tetrazoles, for instance, leads to the formation of quaternary tetrazolium salts. This reactivity is fundamentally different from that of aromatic carbocycles like benzene, which undergo electrophilic substitution on the ring carbons. libretexts.orgmasterorganicchemistry.com
Ring-Opening and Rearrangement Reactions of Tetrazoles
The tetrazole ring is aromatic and possesses considerable thermal stability. However, under certain energetic conditions, such as high temperatures or photochemical irradiation, it can undergo ring-opening reactions. The most common transformation of this type is the valence isomerization between a tetrazole and an open-chain azido-imine, a process known as azido-tetrazole isomerization. rsc.org For 1,5-disubstituted tetrazoles, this equilibrium typically lies far to the side of the cyclic tetrazole, but the ring can be forced open to form a transient azido (B1232118) intermediate, which can then undergo further reactions like the loss of dinitrogen (N₂). researchgate.net
Rearrangement reactions of the tetrazole ring skeleton itself, such as the Dimroth rearrangement, are common for certain classes of substituted triazoles and some tetrazoles but are not a typical pathway for 1,5-disubstituted isomers like this compound. thermofisher.com Rearrangements are more likely to occur on a side chain attached to the tetrazole ring, for example, through the formation of a carbocation intermediate that undergoes a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. wikipedia.orgyoutube.comyoutube.compressbooks.pub
Influence of Tautomerism and Isomerization on Tetrazole Reactivity
One of the most significant structural features of this compound is the methyl group at the N1 position. In N-unsubstituted 5-substituted tetrazoles, a dynamic equilibrium known as annular tautomerism exists between the 1H and 2H forms. nsc.ruresearchgate.netresearchgate.net These tautomers have different physical and chemical properties. For instance, in the gas phase, the 2H-tautomer is generally more stable, while the 1H-tautomer often predominates in solution. nih.govacs.org
The presence of the N1-methyl group in this compound completely prevents this tautomerism. The molecule is "locked" as the 1-methyl isomer, which gives it a fixed and predictable set of properties, including a constant dipole moment, defined electronic structure, and consistent reactivity profile. This structural rigidity is highly advantageous in applications like medicinal chemistry, where a consistent interaction with biological targets is crucial. While the 1-methyl isomer is a single, defined entity, it is worth noting that 1-substituted tetrazoles are generally less thermodynamically stable than their 2-substituted counterparts. sonar.ch
Table 2: Comparison of General Properties of 1H- and 2H-Tetrazole Tautomers and Implications for the Fixed 1-Methyl Isomer.[ nsc.ru(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCr5wRuTm_ggBRH5OFEISSMMZ4k-zlEG9VF6ywcIB_9kEAwcctHP7ELqhCwGnLIsJLyTv1JDepX_g8kdPcQ54KcuXQ1FkRvSoRNsEdsMyrbtK8GSlqPHSPHxnN8oq45dUpYE2_wFVDcwm8Q1YYGa_T7-kTSw%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5cOShsmMzZujnCBMBfYG57T-PfLQ9PuVUNcLKDr_5PUPv9rA41HEPDRG2bpUgYfP5F4at_1V1H3j6PkPjNoOtH_A5959382VUsI2AqEoNhK0QcHUJDqnuAf_mhMHf5d0o8EDazIHOdqdrFBaYjCsYBnGp4AFxjs_xKInXrSecTQKhGhfk_CHEO6o3h0GnZLUM28wvvF91ao07KuqFrXXmFhU0ZnK1q7Bu4xAV3zjT3URdOujmOpYISXM%3D)]Transformations Involving the Ethyl and Methyl Substituents
While the ethylsulfonyl and N-methyl groups are often installed as stable functionalities, they can undergo specific chemical reactions, offering additional avenues for molecular diversification.
The reactivity of the N-methyl group in 1-methyltetrazoles is generally low, though it can be involved in reactions under specific conditions. For instance, the methyl group can be susceptible to oxidation, potentially leading to the corresponding hydroxymethyl or carboxyl derivatives with strong oxidizing agents. wikipedia.org Additionally, deprotonation of the methyl group is a possibility, particularly if adjacent to a strong electron-withdrawing group, which could then allow for further functionalization.
The ethylsulfonyl group, while primarily known for its role in olefination reactions, can also undergo transformations. The methylene (B1212753) group adjacent to the sulfonyl moiety is activated and can be a site for functionalization.
Table 1: Potential Transformations of Ethyl and Methyl Substituents
| Substituent | Reaction Type | Potential Products | Reagents and Conditions |
| N-Methyl | Oxidation | 1-Hydroxymethyl-5-(ethylsulfonyl)-1H-tetrazole, 1-Carboxy-5-(ethylsulfonyl)-1H-tetrazole | Strong oxidizing agents (e.g., KMnO4) |
| N-Methyl | Deprotonation/Alkylation | 1-(Alkyl)-5-(ethylsulfonyl)-1H-tetrazole derivatives | Strong base followed by an alkylating agent |
| S-Ethyl | α-Halogenation | 5-(1-Haloethylsulfonyl)-1-methyl-1H-tetrazole | Halogenating agents |
Role as a Versatile Building Block in Complex Molecular Synthesis
This compound has emerged as a significant building block in organic synthesis, prized for its ability to facilitate the construction of intricate molecular frameworks and to serve as a synthetic precursor to other heterocyclic systems.
Integration into Advanced Organic Architectures
A primary application of this compound and its analogs is in the Julia-Kocienski olefination reaction. This powerful carbon-carbon bond-forming reaction allows for the stereoselective synthesis of alkenes, which are fundamental components of many complex natural products and medicinally important molecules.
In this reaction, the 1-methyl-1H-tetrazol-5-yl sulfone moiety acts as a leaving group, facilitating the formation of an alkene from the reaction of the sulfone with an aldehyde or ketone. The use of 1-methyl-1H-tetrazol-5-yl (MT) sulfones, such as the ethyl derivative, has been shown to provide high yields and excellent E-selectivity in the synthesis of disubstituted alkenes, particularly with aromatic and α,β-unsaturated aldehydes. The improved stability of the anion derived from the MT sulfone enhances the efficiency of the olefination compared to other related sulfones like the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.
The Julia-Kocienski olefination using tetrazolyl sulfones has been employed in the synthesis of various complex molecules, including resveratrol (B1683913) analogs. This highlights the utility of this compound as a key reagent for constructing advanced organic architectures. mdpi.com
Table 2: Application in Julia-Kocienski Olefination
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| 5-(Alkylsulfonyl)-1-methyl-1H-tetrazole | Aldehyde/Ketone | (E)-Alkene | High E-selectivity, good yields, mild reaction conditions |
| 1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole | Aldehyde | Unsaturated α-keto ester precursor | Used in subsequent intramolecular carbonyl-ene reactions organic-chemistry.orgscilit.com |
Precursor Chemistry for Diverse Nitrogen-Containing Heterocycles
The tetrazole ring itself is a synthon for other heterocyclic systems. The high nitrogen content and the ability of the ring to undergo transformations make tetrazole derivatives valuable precursors for a variety of nitrogen-containing heterocycles. For instance, tetrazoles can be used in the synthesis of pyridazines and triazines. The inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides is a known method for preparing substituted pyridazines. rsc.org While direct conversion of this compound to other heterocycles is not extensively documented, the general reactivity of the tetrazole core suggests its potential in such transformations.
Furthermore, the Ugi-azide four-component reaction is a powerful tool for the synthesis of 1,5-disubstituted-1H-tetrazoles, which can then undergo post-condensation modifications to yield a variety of N-heterocyclic compounds. nih.gov This highlights the broader potential of the tetrazole scaffold, including that of this compound, as a starting point for the synthesis of diverse heterocyclic structures. Research has also demonstrated the synthesis of tetrazole-containing 1,3,5-triazine (B166579) derivatives, showcasing the integration of the tetrazole moiety into other heterocyclic systems. researchgate.net
Computational Chemistry and Theoretical Investigations of 5 Ethylsulfonyl 1 Methyl 1h Tetrazole
Quantum Chemical Calculations of Electronic and Molecular Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its favorable balance between accuracy and computational cost. Studies on various substituted tetrazoles consistently employ DFT methods, often with the B3LYP functional and basis sets like 6-311G(d,p), to determine key molecular descriptors. researchgate.netresearchgate.net
DFT calculations on analogous compounds allow for the prediction of several key properties for 5-(ethylsulfonyl)-1-methyl-1H-tetrazole, which are summarized in the interactive table below. These global reactivity descriptors provide insight into the molecule's stability and propensity to engage in chemical reactions. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net
Predicted Global Reactivity Descriptors for this compound (Qualitative)
| Descriptor | Predicted Value/Trend | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Relatively Low | Indicates a lower tendency to donate electrons. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relatively Low | Indicates a higher propensity to accept electrons. |
| Energy Gap (ΔE) | Relatively Small | Suggests higher reactivity compared to tetrazoles with only electron-donating groups. mdpi.com |
| Chemical Hardness (η) | Relatively Low | Correlates with higher reactivity. |
| Chemical Potential (μ) | Negative | Indicates stability, with more negative values suggesting greater stability. |
| Electrophilicity Index (ω) | Relatively High | Suggests a strong tendency to act as an electrophile. |
The electron-withdrawing nature of the sulfonyl group is expected to lower both the HOMO and LUMO energy levels. The lowering of the LUMO is particularly significant as it makes the molecule more susceptible to nucleophilic attack.
While DFT is prevalent, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), and semi-empirical methods have also been applied to study tetrazole systems. Ab initio calculations, while more computationally intensive, can provide benchmark data for electronic properties. Semi-empirical methods offer a faster, albeit less accurate, alternative for preliminary analyses. For substituted tetrazoles, ab initio calculations have been instrumental in confirming the stability of different tautomeric forms and in providing accurate geometric parameters.
Conformational Analysis and Geometrical Optimizations
The three-dimensional structure of this compound is determined by the orientation of the ethylsulfonyl and methyl groups relative to the tetrazole ring. Geometrical optimizations using DFT would reveal the most stable conformation.
For the ethylsulfonyl group, rotation around the C5-S bond and the S-C(ethyl) bond will lead to different conformers. It is expected that the lowest energy conformation will minimize steric hindrance between the ethyl group and the tetrazole ring. The planarity of the tetrazole ring itself is a key feature, although minor deviations can occur upon substitution.
The interactive table below presents anticipated bond lengths and angles for the optimized geometry of this compound, based on data from related structures.
Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
|---|---|
| N1-N2 Bond Length | ~1.34 Å |
| N2-N3 Bond Length | ~1.30 Å |
| N3-N4 Bond Length | ~1.34 Å |
| N4-C5 Bond Length | ~1.33 Å |
| C5-N1 Bond Length | ~1.35 Å |
| N1-C(methyl) Bond Length | ~1.47 Å |
| C5-S Bond Length | ~1.77 Å |
| S=O Bond Length | ~1.45 Å |
| N1-N2-N3 Bond Angle | ~108° |
| N4-C5-N1 Bond Angle | ~105° |
Investigation of Tautomeric Equilibria and Stability
For tetrazoles with a hydrogen atom on a nitrogen, tautomerism is a critical consideration. However, in this compound, the nitrogen atoms of the ring are substituted with a methyl group at the N1 position, which locks the molecule in this specific tautomeric form. Therefore, the investigation of tautomeric equilibria between 1H and 2H forms, which is a significant area of study for other tetrazoles, is not applicable to this compound. nih.gov The stability of the 1-methyl isomer relative to the 2-methyl, 3-methyl, or 4-methyl isomers would be a relevant computational inquiry, with the relative energies indicating the most thermodynamically favored isomer. Computational studies on N-alkylated tetrazoles have shown that the relative stability of the isomers can be influenced by the nature and position of other substituents. mdpi.com
Simulation and Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating transition states and calculating activation energies. For this compound, several reaction pathways could be of interest.
One important reaction for sulfonyl-substituted tetrazoles is nucleophilic aromatic substitution (SNAr), where the ethylsulfonyl group acts as a good leaving group. Theoretical studies can model the attack of a nucleophile at the C5 position, mapping the potential energy surface to identify the transition state and determine the activation barrier. The strongly electron-withdrawing nature of the sulfonyl group, coupled with the inherent electron-deficient character of the tetrazole ring, would be expected to facilitate such reactions.
Computational Studies on Reactivity Descriptors and Bonding Characteristics
Beyond the global reactivity descriptors mentioned earlier, local reactivity descriptors such as Fukui functions and the local softness can be calculated to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.
For this compound, it is predicted that:
Nucleophilic Attack: The C5 carbon atom, being directly attached to the electron-withdrawing sulfonyl group, would be the primary site for nucleophilic attack.
Electrophilic Attack: The nitrogen atoms of the tetrazole ring, particularly N3 and N4, which possess lone pairs of electrons, are the most likely sites for electrophilic attack.
Analysis of the Natural Bond Orbitals (NBO) can provide further insights into the bonding characteristics, including charge distribution and delocalization of electrons within the molecule. The NBO analysis would likely confirm significant polarization of the C5-S bond and the S=O bonds, contributing to the electrophilic character of the C5 and sulfur atoms.
Molecular Dynamics Simulations for Conformational Dynamics
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the molecular dynamics simulations and conformational dynamics of this compound. While computational studies, including quantum chemical calculations and molecular docking, have been performed on a variety of tetrazole derivatives, dedicated studies investigating the dynamic conformational behavior of this particular compound through molecular dynamics are not publicly available.
The conformational flexibility of molecules like this compound is critical to understanding their chemical reactivity and biological activity. Molecular dynamics simulations would provide valuable insights into the molecule's preferred three-dimensional structures, the energy barriers between different conformations, and the influence of solvent on its dynamic behavior. Such studies typically involve the analysis of dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions over time, and the generation of a potential energy surface to identify stable and transient conformations.
Although general principles of computational chemistry suggest that the ethylsulfonyl and methyl groups attached to the tetrazole ring would exhibit rotational freedom, leading to various possible conformers, specific quantitative data from molecular dynamics simulations are required for a detailed understanding. In the absence of such studies, any discussion on the conformational dynamics of this compound would be purely speculative.
Future computational research employing molecular dynamics simulations would be instrumental in characterizing the conformational landscape of this compound. The results of such studies would be expected to be presented in data tables summarizing key simulation parameters and conformational properties.
Spectroscopic and Advanced Structural Elucidation in Research on 5 Ethylsulfonyl 1 Methyl 1h Tetrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5-(ethylsulfonyl)-1-methyl-1H-tetrazole, NMR would be used to confirm the presence and connectivity of the ethyl, methyl, and tetrazole groups.
¹H NMR: In a hypothetical ¹H NMR spectrum, the protons of the ethyl group would appear as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling. The methyl group attached to the tetrazole nitrogen (N-CH₃) would present as a singlet. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl and tetrazole moieties.
¹³C NMR: A ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four unique carbon atoms in the molecule: the tetrazole ring carbon (C5), the N-methyl carbon, and the two carbons of the ethylsulfonyl group (-SO₂-CH₂- and -CH₃). The C5 carbon of the tetrazole ring would likely appear significantly downfield.
Hypothetical NMR Data for this compound This table is a theoretical representation and is not based on experimental data.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| N-CH₃ | Singlet | Signal |
| -SO₂-CH₂- | Quartet | Signal |
| -SO₂-CH₂-CH₃ | Triplet | Signal |
| Tetrazole C5 | No proton | Signal |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by showing correlations between nuclei. cas.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom it is directly attached to. rsc.org This would definitively link the ethyl protons to their respective carbons and the N-methyl protons to the N-methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to establish longer-range (2-3 bond) correlations between protons and carbons. rsc.org For this compound, key HMBC correlations would be expected between the N-methyl protons and the tetrazole ring carbon (C5), and between the ethyl group protons and the tetrazole C5, confirming the attachment of these groups to the ring and sulfone, respectively.
For a small molecule like this compound, significant conformational dynamics are not expected at room temperature. The primary isomerism consideration for substituted tetrazoles is the position of the substituent on the ring. In this case, the name specifies the 1-methyl isomer. NMR spectroscopy would be the definitive method to distinguish it from the potential 2-methyl isomer, as the chemical environment and thus the chemical shifts of the methyl group and the ring carbon would be distinctly different.
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. nih.govmdpi.com For this compound (C₄H₈N₄O₂S), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretical calculated mass (176.0371). This confirmation is a critical step in the identification of a newly synthesized or isolated compound.
Hypothetical HRMS Data This table is a theoretical representation and is not based on experimental data.
| Formula | Ion | Calculated Exact Mass | Measured Exact Mass |
| C₄H₈N₄O₂S | [M+H]⁺ | 177.0444 | Not Available |
| C₄H₈N₄O₂S | [M+Na]⁺ | 199.0263 | Not Available |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds within a mixture. For this compound, GC-MS analysis would serve to assess the purity of a sample. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide mass spectra for the main compound and any separated impurities, aiding in their identification. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, often showing loss of groups like the ethyl radical or sulfur dioxide. miamioh.edu
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption (IR) or scattering (Raman) of light corresponding to these vibrational energies, a characteristic spectrum is produced that serves as a molecular fingerprint.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides detailed information about the functional groups present. For this compound, the key absorptions are associated with the sulfonyl group (SO₂), the tetrazole ring, and the alkyl substituents (methyl and ethyl groups).
The sulfonyl group gives rise to very strong and characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. These are typically observed in the 1300-1150 cm⁻¹ region. The tetrazole ring has characteristic vibrations including C=N and N=N stretching modes. Studies on various tetrazole derivatives show that ring-related vibrations appear across a range of frequencies, often between 1650 cm⁻¹ and 900 cm⁻¹. growingscience.compnrjournal.com The C-H bonds of the ethyl and methyl groups will produce stretching vibrations typically just below 3000 cm⁻¹ and various bending (scissoring, rocking) vibrations at lower wavenumbers. pnrjournal.com
Table 1: Expected Infrared (IR) Absorption Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups found in related chemical structures.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1300 cm⁻¹ | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1150 cm⁻¹ | Strong |
| Tetrazole Ring | C=N Stretch | ~1650-1600 cm⁻¹ | Medium-Weak |
| Tetrazole Ring | N=N Stretch / Ring Vibrations | ~1500-900 cm⁻¹ | Medium-Strong |
| Alkyl C-H | Stretching | ~2980-2850 cm⁻¹ | Medium-Weak |
| Alkyl C-H | Bending | ~1470-1370 cm⁻¹ | Medium |
Data compiled from general spectroscopic principles and data for related compounds. pnrjournal.comresearchgate.net
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric stretch of the sulfonyl (SO₂) group is expected to be particularly strong in the Raman spectrum. The vibrations of the tetrazole ring system would also be observable. Raman spectroscopy is extensively used in pharmaceutical analysis for tasks like quality control and the identification of active pharmaceutical ingredients (APIs). nih.gov The technique can be applied to solid samples without special preparation, making it a valuable tool for solid-state characterization. The fingerprint region (below 2000 cm⁻¹) provides a detailed pattern of peaks unique to the molecule's structure. nih.gov
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and its packing arrangement within the crystal lattice.
While specific crystallographic data for this compound is not found in the surveyed literature, analysis of closely related structures, such as 1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole, provides significant insight into the expected structural features. nih.gov In this related compound, the analysis revealed a monoclinic crystal system and a P2₁/c space group. nih.gov It also determined the dihedral angle between the phenyl and tetrazole rings to be 41.50°. nih.gov For this compound, an X-ray analysis would similarly define the orientation of the ethylsulfonyl group relative to the methyl-tetrazole ring and describe the intermolecular interactions (e.g., van der Waals forces) that govern the crystal packing.
Table 2: Illustrative Crystal Data for a Structurally Similar Sulfonyl Tetrazole Derivative (Data for 1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole)
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈N₄O₂SSi |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3126 (4) |
| b (Å) | 13.2707 (4) |
| c (Å) | 10.8277 (4) |
| β (°) | 106.902 (4) |
| Volume (ų) | 1555.31 (9) |
Source: nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The absorption of this energy promotes electrons from a lower-energy ground state to a higher-energy excited state.
The tetrazole core itself is the primary chromophore in this compound. Unsubstituted tetrazoles typically exhibit absorption maxima in the vacuum UV region (below 200 nm), corresponding to high-energy π → π* transitions. pnrjournal.com The presence of substituents on the ring, such as the ethylsulfonyl and methyl groups, can influence the energy of these transitions and potentially shift the absorption maximum (λ_max) to longer wavelengths. Studies on other substituted tetrazoles have shown that the electronic environment significantly affects the UV-Vis spectrum. beilstein-journals.org For instance, UV irradiation of a related compound, 5-ethoxy-1-phenyl-1H-tetrazole, at wavelengths greater than 235 nm was sufficient to induce photochemical decomposition, indicating significant light absorption in that region of the UV spectrum. nih.gov A detailed UV-Vis analysis of this compound would characterize its specific electronic transitions and provide data on its λ_max.
Advanced Applications and Research Directions in Chemical Sciences
Integration into Advanced Organic Synthesis Methodologies
The structure of 5-(ethylsulfonyl)-1-methyl-1H-tetrazole is particularly well-suited for its use as a versatile building block in complex organic synthesis. The combination of a stable heterocyclic core and a reactive functional group allows for its integration into various modern synthetic strategies.
One of the most promising applications of this compound is its role as a precursor for a wide array of other 5-substituted-1-methyl-1H-tetrazoles. The ethylsulfonyl moiety is an excellent leaving group, making the C5 position of the tetrazole ring susceptible to nucleophilic substitution. This reactivity allows for the introduction of diverse functional groups, leading to the creation of novel and complex heterocyclic systems.
This synthetic utility is exemplified by research on analogous sulfonyl tetrazoles. For instance, the thiol-tetrazole methylsulfone (TzMS) reaction is used to crosslink polymers into hydrogels, demonstrating the high reactivity of the sulfonyl group toward nucleophiles like thiols. researchgate.net This type of reaction underscores the potential of this compound to react with various nucleophiles (e.g., amines, alkoxides, carbanions) to generate a library of new tetrazole derivatives. The synthesis of 1,5-disubstituted tetrazoles is a field of intense research, with numerous methods developed to access these valuable scaffolds, often through multicomponent reactions or the functionalization of pre-existing rings. beilstein-journals.orgbeilstein-journals.orgnih.gov Compounds like this compound serve as key intermediates in these pathways, providing a reliable route to molecules that are otherwise difficult to synthesize.
The precise arrangement of functional groups in this compound allows for the rational design of molecules with tailored properties. The two primary substituents, the N1-methyl and C5-ethylsulfonyl groups, impart distinct and crucial characteristics.
Fixed Tautomerism: The N-methyl group is critical as it locks the molecule into the 1-substituted isomeric form, preventing the tautomerism between 1H- and 2H-tetrazoles that is common in N-unsubstituted analogs. nih.gov This structural rigidity is highly desirable in fields like medicinal chemistry and materials science, as it ensures a consistent molecular geometry and predictable intermolecular interactions with biological targets or other molecules in a material's matrix. nih.govnih.gov
Electronic Modulation: The ethylsulfonyl group is strongly electron-withdrawing. This feature significantly alters the electronic landscape of the tetrazole ring, enhancing its aromaticity and influencing its reactivity. This electronic modulation is a key tool in functional molecule design, allowing chemists to fine-tune properties such as acidity, ligand-binding capabilities, and metabolic stability. researchgate.netnih.gov
The combination of these features makes the compound a valuable scaffold for building more complex molecules where precise control over three-dimensional shape and electronic character is paramount.
Exploration in Materials Science Research
Materials science is an interdisciplinary field focused on the discovery and design of new materials. wikipedia.orgyoutube.com The inherent properties of tetrazoles, particularly their high nitrogen content, make them attractive candidates for the development of advanced materials. nih.govidu.ac.id
While direct polymerization of this compound is not straightforward, its structure is highly conducive to its use as a precursor for monomers or as a cross-linking agent in polymer chemistry. Research has shown that related tetrazole compounds are effective in creating nitrogen-rich polymers. For example, 5-vinyl-1H-tetrazole and its N-methyl derivatives are used as monomers to synthesize poly-5-vinyltetrazoles, which are high-molecular-weight, nitrogen-rich substances. mdpi.com
Furthermore, the synthesis of monomers decorated with 1,5-disubstituted-1H-tetrazoles for use in thiol-ene polymerization highlights a clear pathway where such compounds can be incorporated into polymer backbones. d-nb.info The ethylsulfonyl group on this compound could be leveraged in a similar fashion. It could either be displaced by a polymerizable group to create a functional monomer or used directly in cross-linking reactions. The reactivity of sulfonyl tetrazoles in forming hydrogels suggests their utility in creating advanced, soft polymeric materials. researchgate.net
The defining characteristic of the tetrazole ring is its exceptionally high nitrogen content. The this compound molecule is composed of four nitrogen atoms, one sulfur atom, two oxygen atoms, and four carbon atoms (C₄H₈N₄O₂S), giving it a nitrogen content of 31.8%. This places it firmly in the category of high-nitrogen compounds, which are of significant interest in materials science, particularly for energetic materials. mdpi.com
High-nitrogen materials are valued for their ability to decompose and release large volumes of nitrogen gas (N₂), a very stable and environmentally benign molecule. This property is the basis for their use in applications such as propellants and gas-generating systems for automobile airbags. Research into nitrogen-rich salts based on tetrazole scaffolds demonstrates the push to develop high-density, energetic materials with good thermal stability. The table below compares the properties of the target compound with a related high-nitrogen material precursor.
| Property | This compound | 5-Vinyl-1H-tetrazole mdpi.com |
| Molecular Formula | C₄H₈N₄O₂S | C₃H₄N₄ |
| Molecular Weight | 176.20 g/mol | 96.09 g/mol |
| Nitrogen Content | 31.8% | 58.3% |
| Key Feature | Stable core with reactive sulfonyl group | Polymerizable vinyl group |
| Primary Application Area | Precursor for synthesis | Monomer for nitrogen-rich polymers |
Catalytic Applications in Organic Transformations
The application of tetrazole derivatives is expanding into the field of catalysis. While this compound itself has not been reported as a catalyst, research on the broader class of sulfonyl tetrazoles has shown significant promise.
Recent studies have demonstrated the development of a heterogeneous acid catalyst by functionalizing a sulfonyl tetrazole onto a HY zeolite support. araku.ac.irresearchgate.net This novel organic-inorganic hybrid material exhibited high surface area and good acidity, proving to be an effective and reusable catalyst for the Paal-Knorr reaction to synthesize pyrrole (B145914) derivatives under solvent-free conditions. araku.ac.irresearchgate.net The catalyst could be used for multiple runs without a significant loss of activity, highlighting the benefits of heterogeneous catalysis in sustainable chemistry.
This research opens a clear avenue for future exploration into the catalytic potential of this compound. Its stable N-methylated tetrazole ring and the electron-withdrawing sulfonyl group could be harnessed to design new Lewis or Brønsted acid catalysts for a variety of organic transformations.
Development as Ligands in Metal-Catalyzed Reactions
The nitrogen atoms of the tetrazole ring in this compound can act as donor sites, making the molecule a potential ligand for various metal centers. Research into related tetrazole compounds has shown their effectiveness in forming stable coordination complexes with transition metals like copper, zinc, cobalt, and lanthanides. arkat-usa.orgrsc.orgrsc.orgscielo.br The tetrazole moiety can interact directly with metal atoms, sometimes replacing a metal-bound water molecule in the active site of metalloenzymes, demonstrating its strong chelating ability. acs.org
The presence of the ethylsulfonyl group significantly influences the electronic properties of the tetrazole ring. This electron-withdrawing group can modulate the electron density on the nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond. This modulation is crucial for tuning the catalytic activity of the resulting metal complex. For instance, iron-catalyzed multicomponent reactions have been successfully developed for the synthesis of sulfonylated tetrazoles, indicating the compatibility of this class of compounds with metal-catalyzed processes. semanticscholar.org Similarly, molybdenum-catalyzed oxidation has been used in the synthesis of related phenylsulfonyl tetrazoles. These examples underscore the potential for developing bespoke catalysts where the sulfonyl-tetrazole ligand can be tailored to optimize reaction outcomes.
The application of tetrazole-based ligands is varied. They have been utilized in mixed-ligand copper(II) complexes for their cytotoxic properties and in lanthanide chemistry where they exhibit diverse bonding modes. rsc.orgrsc.org Furthermore, tetrazole derivatives are employed as activators in the coupling reactions for oligonucleotide synthesis. wikipedia.org The development of this compound as a ligand would build upon this foundation, potentially offering new catalytic systems with unique reactivity and selectivity.
Functionalization for Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial applications, primarily due to the ease of catalyst separation and recycling. acs.org The functionalization of this compound for use in heterogeneous systems is an active area of research. This typically involves immobilizing the tetrazole-based complex onto a solid support. researchgate.net
One promising strategy involves using tetrazole derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs). scielo.br These crystalline materials possess high surface areas and tunable porosity, making them excellent candidates for heterogeneous catalysts. A functionalized tetrazole could be integrated into an MOF structure, creating a stable and reusable catalyst.
Another approach is the attachment of tetrazole complexes to polymeric supports or inorganic materials like silica (B1680970) or magnetic nanoparticles. researchgate.netrsc.org For example, magnetic nanocatalysts have been used for the synthesis of tetrazoles, and these catalysts can be easily recovered using an external magnet. rsc.orgbiolmolchem.com Similarly, mesoporous silica has been employed as a metal-free, heterogeneous catalyst for tetrazole synthesis, demonstrating the versatility of solid supports. mdpi.com By anchoring a catalytically active complex of this compound onto such a support, a robust and recyclable catalytic system could be engineered, enhancing the sustainability of chemical processes. acs.org
Research into Energetic Materials (Chemical Principles and Structure-Energy Relationships)
Tetrazole derivatives are a significant class of energetic materials due to their high nitrogen content (up to 80% by mass in the parent ring), which leads to a large, positive heat of formation and the generation of environmentally benign dinitrogen (N₂) gas upon decomposition. nih.govwikipedia.orgresearchgate.net The investigation into this compound as an energetic material is grounded in well-established chemical principles and structure-energy relationships.
The primary goal in designing energetic materials is to achieve high detonation performance (velocity and pressure) while maintaining acceptable thermal stability and low sensitivity to external stimuli like impact and friction. rsc.org The structure of a tetrazole derivative is systematically modified to optimize these properties. The tetrazole ring itself is considered an "explosophore" due to its high intrinsic energy. researchgate.net
Key structural factors influencing energetic properties include:
Nitrogen Content: A higher nitrogen content generally correlates with a higher heat of formation, which is a primary contributor to the energy released during detonation. researchgate.net
Oxygen Balance (OB): This parameter indicates the degree to which a molecule can oxidize its own carbon and hydrogen atoms upon decomposition. An optimal oxygen balance is crucial for maximizing the energy output. Introducing oxygen-rich functional groups is a common strategy to improve the OB. nih.gov
Density (ρ): Higher crystal density is directly linked to higher detonation velocity and pressure, as described by the Kamlet-Jacobs equations. researchgate.netresearchgate.net
Functional Groups: The introduction of specific "energetic" functional groups, such as nitro (-NO₂), nitramino (-NHNO₂), or azide (B81097) (-N₃), can significantly enhance detonation performance. researchgate.net Conversely, groups like amino (-NH₂) can increase stability through hydrogen bonding. rsc.org
In the case of this compound, the ethylsulfonyl group (-SO₂Et) plays a critical role. As an oxygen-rich moiety, it improves the oxygen balance of the molecule, which is otherwise deficient in oxygen. This can lead to more complete combustion and higher energy release. Computational studies using Density Functional Theory (DFT) are often employed to predict the energetic properties of new tetrazole derivatives, including their heat of formation, density, and detonation performance, providing a powerful tool for screening potential candidates before undertaking complex synthesis. researchgate.netresearchgate.net
The table below compares the calculated energetic properties of several tetrazole-based compounds, illustrating the effect of different functional groups on detonation performance.
| Compound Name | Density (ρ) (g·cm⁻³) | Heat of Formation (HOF) (kJ·mol⁻¹) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Reference(s) |
| 1,5-Dinitraminotetrazole | 1.96 | +393 | 9990 | 45.4 | researchgate.net |
| (E)-5,5’-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 | +553 | 9017 | — | nih.gov |
| 3,4-Diaminotriazolium 5-Nitrotetrazolate | 1.80 | +417 | 8642 | 33.9 | nih.gov |
| Hydrazinium Salt (unspecified tetrazine) | — | — | 8232 | 23.6 | researchgate.net |
| 1-(Azidomethyl)-5H-tetrazole | 1.62 | +654.5 | — | — | nih.gov |
| RDX (Reference) | 1.80 | +60 | 8795 | 34.9 | nih.gov |
| HMX (Reference) | 1.91 | +75 | 9110 | 39.3 | researchgate.net |
Note: Data for this compound is not publicly available and would require specific computational or experimental evaluation. The table serves to illustrate the properties of related energetic tetrazoles.
The research into this compound and its analogues aims to strike a balance between high energy and low sensitivity, potentially offering a new class of melt-castable explosives or environmentally friendly gas-generating agents for applications like automotive airbags. nih.govwikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
